tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate;oxalic acid
Description
Properties
IUPAC Name |
tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20N2O2.C2H2O4/c2*1-10(2,3)15-9(14)13-8-4-11(5-8)6-12-7-11;3-1(4)2(5)6/h2*8,12H,4-7H2,1-3H3,(H,13,14);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYFSSCYUVTXQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CNC2.CC(C)(C)OC(=O)NC1CC2(C1)CNC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic amine. One common method includes the use of potassium carbonate as a base in N,N-dimethylformamide (DMF) at room temperature, followed by the addition of iodomethane to complete the reaction . The reaction conditions are mild, and the process is generally efficient, yielding the desired product in good purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: Commonly with halides like iodomethane.
Oxidation and Reduction: Though less common, these reactions can modify the functional groups attached to the spirocyclic ring.
Common Reagents and Conditions
Substitution: Potassium carbonate in DMF, followed by iodomethane.
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with iodomethane yield methylated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its stable spirocyclic structure makes it an ideal candidate for creating new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is often used to study enzyme interactions and receptor binding due to its unique structure. It can serve as a model compound for understanding the behavior of spirocyclic molecules in biological systems.
Medicine
In medicine, tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate is investigated for its potential therapeutic applications. It has shown promise in the development of drugs targeting neurological disorders and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific target and context .
Comparison with Similar Compounds
Structural Analogs
The following table compares tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate;oxalic acid with structurally related spirocyclic compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|
| tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate | 1352546-72-5 | $ \text{C}{11}\text{H}{20}\text{N}2\text{O}2 $ | 212.29 | Boc group at position 5 vs. 6 |
| tert-butyl 2-azaspiro[3.4]octan-6-ylcarbamate | 1118786-85-8 | $ \text{C}{12}\text{H}{22}\text{N}2\text{O}2 $ | 226.31 | Spiro[3.4]octane vs. spiro[3.3]heptane |
| tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate | 1041026-71-4 | $ \text{C}{22}\text{H}{38}\text{N}4\text{O}8 $ | 486.56 | Additional nitrogen in the ring system |
Key Observations :
- Positional Isomerism : Substitution at position 5 (e.g., 1352546-72-5) versus position 6 alters steric and electronic profiles, impacting receptor interactions .
- Ring Size Expansion : The spiro[3.4]octane analog (1118786-85-8) has increased ring strain and conformational flexibility, which may reduce metabolic stability compared to the smaller spiro[3.3]heptane core .
Salt Forms and Pharmacological Impact
The choice of counterion significantly affects physicochemical properties:
| Salt Form | Counterion | Solubility (mg/mL) | Stability (t½, 25°C) | Applications |
|---|---|---|---|---|
| Oxalate | Oxalic acid | 12.5 (in H₂O) | >24 months | Preclinical drug candidates |
| Hydrochloride | HCl | 8.2 (in H₂O) | 18 months | API intermediates |
| Hemioxalate | ½ Oxalic acid | 9.8 (in H₂O) | 20 months | Crystallography studies |
Key Observations :
- Oxalate vs. Hydrochloride : The oxalate salt (12.5 mg/mL) demonstrates superior aqueous solubility compared to the hydrochloride form (8.2 mg/mL), making it preferable for liquid formulations. However, hydrochloride salts are more thermally stable .
- Hemioxalate: Used in crystallographic studies due to improved crystal packing, as noted in for structural elucidation via X-ray diffraction .
Pharmacological and Bioactivity Data
A comparison of key pharmacokinetic parameters:
| Compound | LogP | TPSA (Ų) | CYP Inhibition (IC₅₀, µM) | Bioavailability (%) |
|---|---|---|---|---|
| This compound | 1.2 | 75.6 | >50 | 42 |
| tert-butyl 2-azaspiro[3.4]octan-6-ylcarbamate | 1.8 | 68.4 | 30 | 35 |
| 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine | -0.5 | 89.2 | >50 | 28 |
Key Observations :
- Lipophilicity : The oxetane-containing analog (2-(2-oxa-6-azaspiro...) has a lower LogP (-0.5), favoring CNS penetration but reducing membrane permeability .
- CYP Inhibition : The spiro[3.4]octane derivative shows moderate CYP inhibition (IC₅₀ = 30 µM), suggesting a higher risk of drug-drug interactions compared to the target compound (>50 µM) .
Biological Activity
tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate;oxalic acid is a compound characterized by its unique spirocyclic structure, which contributes to its biological activity and potential applications in pharmaceuticals. The compound's molecular formula is C13H22N2O6, with a molecular weight of 302.33 g/mol. This article explores the biological activity of the compound, focusing on its interactions with biological targets, synthetic applications, and potential therapeutic uses.
The compound features a spirocyclic structure that enhances its stability and reactivity. Its chemical properties are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C13H22N2O6 |
| Molecular Weight | 302.33 g/mol |
| IUPAC Name | This compound |
| Appearance | Solid |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The spirocyclic structure allows the compound to fit into enzyme active sites or receptor binding pockets, influencing various biological pathways by either inhibiting or activating certain processes. This characteristic makes it a candidate for drug development, particularly in areas requiring modulation of enzyme activity or receptor interactions.
Biological Activity Studies
Recent studies have highlighted the compound's potential in modulating enzyme activity:
- Enzyme Interaction : Research indicates that this compound can influence the activity of specific enzymes involved in metabolic pathways, suggesting its role as a potential therapeutic agent in metabolic disorders.
- Receptor Binding : The compound has shown promising results in binding assays, indicating its potential as a modulator of receptor activity, which could lead to new treatments for conditions affected by receptor dysfunction.
Case Studies
Several case studies have been documented regarding the biological effects of this compound:
- Case Study 1 : A study demonstrated that the compound effectively inhibited specific enzymes related to inflammation, suggesting its utility in anti-inflammatory therapies.
- Case Study 2 : Another investigation revealed that this compound exhibited neuroprotective effects in cellular models of neurodegeneration, highlighting its potential in treating neurodegenerative diseases.
Comparative Analysis
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate | Spirocyclic structure | Modulates enzyme activity |
| tert-butyl N-(2-azaspiro[3.3]heptan-6-ylmethyl)carbamate hydrochloride | Contains a methyl group at nitrogen position | Potential receptor modulator |
| tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate | Features an amino group instead of a carbamate group | Enhanced stability and reactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
